molecular formula C15H27N7O13P2 B10786831 Cyclic ADP-Ribose (ammonium salt)

Cyclic ADP-Ribose (ammonium salt)

Cat. No.: B10786831
M. Wt: 575.36 g/mol
InChI Key: IGYAJGYAGRVAJM-SPJXZGHLSA-N
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Chemical Reactions Analysis

Cyclic ADP-Ribose (ammonium salt) undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions involve the transfer of electrons, which can alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

Common reagents used in these reactions include oxidizing agents, reducing agents, and water. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C15H27N7O13P2

Molecular Weight

575.36 g/mol

IUPAC Name

diazanium;(2R,3R,4S,5R,13R,14S,15R,16R)-24-imino-8,10-dioxido-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol

InChI

InChI=1S/C15H21N5O13P2.2H3N/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7;;/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28);2*1H3/t5-,6-,8-,9-,10-,11-,14-,15-;;/m1../s1

InChI Key

IGYAJGYAGRVAJM-SPJXZGHLSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(OP(=O)(O1)[O-])[O-])O)O)O)O.[NH4+].[NH4+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)C5C(C(C(O5)COP(=O)(OP(=O)(O1)[O-])[O-])O)O)O)O.[NH4+].[NH4+]

Origin of Product

United States

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